5-Methoxy-1,2,3,4-tetrahydroquinoline

Description

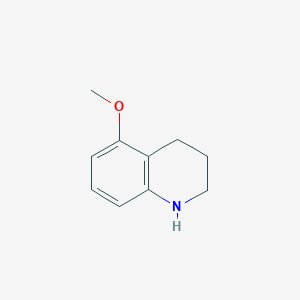

5-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a partially saturated quinoline scaffold with a methoxy group at the 5-position. This structural motif is critical in medicinal chemistry due to its pharmacological versatility, including anticancer, analgesic, and anti-inflammatory activities . The methoxy group at the para position relative to the nitrogen atom modulates electronic properties, enhancing interactions with biological targets while improving metabolic stability compared to hydroxylated analogs .

Structure

2D Structure

Propriétés

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYLLSIZQCGTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Methoxy-1,2,3,4-tetrahydroquinoline (5-MTHQ) is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-MTHQ features a tetrahydroquinoline backbone with a methoxy group at the 5-position. This structural configuration is significant as it influences the compound's reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 151.19 g/mol |

| Structural Features | Tetrahydroquinoline core with methoxy substitution |

Biological Activities

Research indicates that 5-MTHQ exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that 5-MTHQ possesses efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Preliminary investigations indicate that 5-MTHQ may have anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to this effect .

The exact mechanisms through which 5-MTHQ exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Sigma Receptor Modulation : 5-MTHQ has been identified as a ligand for sigma receptors (specifically sigma-2 receptors), which play a role in various cellular processes including apoptosis and cell survival. Binding to these receptors may mediate some of the compound's neuroprotective effects .

- Antioxidant Activity : The methoxy group in 5-MTHQ may enhance its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells. This is particularly relevant in the context of neuroprotection .

Case Studies and Research Findings

Several studies have documented the biological activities of 5-MTHQ:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of 5-MTHQ against various bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential.

- Cancer Cell Proliferation : Research on cancer cell lines demonstrated that treatment with 5-MTHQ resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed these findings by showing increased annexin V binding in treated cells .

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of 5-MTHQ improved cognitive function and reduced markers of neuronal damage compared to control groups .

Applications De Recherche Scientifique

Scientific Research Applications

5-MTHIQ has several notable applications across different scientific disciplines:

- Medicinal Chemistry : It serves as a precursor in the synthesis of complex organic molecules and natural product analogs. Its structural properties make it suitable for developing new therapeutic agents targeting various diseases, particularly neurodegenerative disorders and cancer .

- Neurobiology : Due to its structural similarity to neuroactive compounds, 5-MTHIQ is used in studies related to neurodegenerative diseases. Research indicates that it can modulate neurotransmitter systems, potentially offering neuroprotective effects against conditions such as Alzheimer's disease and Parkinson's disease .

- Pharmaceutical Development : The compound has been explored for its potential as an antitumor agent. It has shown promise in inhibiting specific enzymes involved in cancer progression and may serve as a lead compound for developing new drugs targeting various malignancies .

- Biochemical Research : 5-MTHIQ interacts with neurotransmitter receptors and enzymes, influencing biochemical pathways related to cell signaling and metabolism. This interaction is crucial for understanding its therapeutic potential .

Case Studies

- Neuroprotective Effects : A study demonstrated that 5-MTHIQ exhibited protective effects on neuronal cells subjected to oxidative stress. The compound was found to reduce cell death and promote survival through the modulation of antioxidant enzyme activity.

- Antitumor Activity : In vitro studies have shown that 5-MTHIQ can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's ability to interfere with specific signaling pathways involved in cell growth has made it a candidate for further drug development .

- Synthesis of Analogues : Researchers have synthesized several derivatives of 5-MTHIQ to enhance its biological activity. These analogues have been evaluated for their pharmacological properties, leading to the identification of more potent compounds with improved efficacy against targeted diseases .

Comparaison Avec Des Composés Similaires

Positional Isomers: 5-Methoxy vs. 6-Methoxy Derivatives

- 5-Methoxy-1,2,3,4-tetrahydroquinoline: Exhibits high enantiomeric excess (up to 95%) in catalytic asymmetric cyclization reactions, forming tricyclic compounds .

- 6-Methoxy-1,2,3,4-tetrahydroquinoline: A positional isomer with the methoxy group at the 6-position.

Key Insight : The para-methoxy configuration in 5-methoxy derivatives optimizes electronic effects for catalytic and biological applications compared to ortho-substituted isomers.

Substituent Number: Mono- vs. Di-Methoxy Derivatives

Functional Group Variation: Methoxy vs. Hydroxy Analogs

- 5-Hydroxy-THQ : Demonstrates analgesic activity (1/8th the potency of morphine) but suffers from rapid metabolic oxidation, limiting bioavailability .

- 5-Methoxy-THQ: Replacing the hydroxyl group with methoxy improves metabolic stability, extending half-life in vivo.

Synthetic Note: Hydroxy analogs require protection/deprotection steps during synthesis, whereas methoxy derivatives are more straightforward to prepare .

Nitro and Halogen-Substituted Derivatives

- 5-Nitro-THQ : The nitro group increases electrophilicity, making it a precursor for dyes and corrosion inhibitors. However, nitro derivatives often exhibit higher toxicity .

- Halogenated Derivatives : Chlorine or trifluoromethyl groups (e.g., 5-CF₃-THQ) enhance membrane permeability but may introduce synthetic challenges .

Méthodes De Préparation

Cyclization via Pictet-Spengler Reaction

The most common and classical approach to synthesize 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives involves the Pictet-Spengler cyclization . This method entails the condensation of a substituted phenethylamine with an aldehyde under acidic conditions, leading to the formation of the tetrahydroquinoline ring system.

-

- Starting materials: 5-methoxyphenethylamine derivatives.

- Reagents: Aldehydes (often formaldehyde or substituted variants).

- Catalyst: Acidic conditions, such as polyphosphoric acid or phosphoryl chloride.

- Outcome: Cyclization to form the tetrahydroquinoline ring with the methoxy group retained at the 5-position.

-

- Reaction monitoring via thin-layer chromatography (TLC) with Rf ~0.3 in dichloromethane/methanol (9:1).

- Stoichiometric control of reducing agents (e.g., sodium borohydride) to minimize side products.

- Purification typically by column chromatography or recrystallization from ethanol/water mixtures.

-

- Yields typically range from moderate to high (70-90%).

- Purity assessed by HPLC with >98% purity achievable.

This method is widely used both in laboratory and industrial settings due to its straightforwardness and scalability.

Reduction-Reductive Amination Sequences

Recent literature highlights an alternative synthetic route involving reduction followed by reductive amination , which can efficiently yield tetrahydroquinoline derivatives with high stereoselectivity.

-

- Initial formation of cyclic imines from substituted precursors.

- Subsequent reduction using hydrogenation (e.g., palladium on carbon catalyst under hydrogen atmosphere).

- Optional addition of formaldehyde during hydrogenation can lead to N-methylated tetrahydroquinoline derivatives.

- Diastereoselective hydrogen addition often leads to cis-configured products.

-

- High yields (93-98% reported).

- High diastereoselectivity, useful for stereochemically defined products.

- Potential for creating angular-fused tricyclic structures via double reductive amination.

-

- Hydrogen pressure: 10-20 kg/cm².

- Room temperature stirring for 4-6 hours.

- Use of isopropanol as solvent.

This method is particularly useful for synthesizing chiral or substituted tetrahydroquinolines with precise stereochemical control.

Catalytic Hydrogenation of Precursors

A related preparation involves catalytic hydrogenation of intermediate compounds to obtain the tetrahydroquinoline core.

-

- Hydrogenation of intermediate imines or related compounds using 10% palladium on carbon.

- Conducted in isopropanol solvent.

- Hydrogen pressure maintained at 10-20 kg/cm².

- After completion, the product is isolated, often as a hydrochloride salt by treatment with hydrochloric acid.

-

- Yields around 87% reported.

- Purity >98% by HPLC.

This approach is exemplified in the preparation of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, a closely related compound, demonstrating the utility of catalytic hydrogenation in tetrahydroquinoline synthesis.

Substitution and Functional Group Introduction

The methoxy group at the 5-position can be introduced or modified by:

- Alkylation: Using methyl iodide on phenolic precursors.

- Demethylation: Using reagents like boron tribromide to remove methyl groups selectively.

These steps are typically performed before or after cyclization depending on the synthetic route and desired substitution pattern.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pictet-Spengler Cyclization | 5-Methoxyphenethylamine + Aldehyde | Acid catalyst (polyphosphoric acid, POCl₃) | 70-90 | Classical, scalable, requires purification steps |

| Reduction-Reductive Amination | Cyclic imine intermediates | H₂, Pd/C catalyst, formaldehyde addition | 93-98 | High diastereoselectivity, stereochemical control |

| Catalytic Hydrogenation | Imine or related intermediates | H₂, Pd/C, isopropanol, HCl for salt formation | ~87 | Efficient, used for chiral derivatives |

| Methoxy Group Introduction | Phenolic precursors | Methyl iodide (alkylation), BBr₃ (demethylation) | N/A | Performed pre- or post-cyclization |

Research Findings and Practical Considerations

- Reaction Monitoring: TLC and HPLC are essential for tracking reaction progress and purity.

- Purification: Column chromatography and recrystallization are standard; solvents include dichloromethane, methanol, ethanol, and water mixtures.

- Stereoselectivity: Hydrogenation steps can be tuned to favor cis or trans isomers depending on catalyst and conditions.

- Industrial Scale: Continuous flow reactors and optimized catalysts improve yields and reduce costs for large-scale production.

Q & A

Basic Research Questions

What are the common synthetic routes for 5-methoxy-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

Methodological Answer:

The synthesis of this compound typically involves cyclization strategies. For example, N-alkylation of aromatic amines with epichlorohydrin followed by intramolecular cyclization is a well-documented route . Substituent positions (e.g., methoxy at C5) dictate the choice of starting materials and reaction conditions. Electron-donating groups like methoxy enhance nucleophilicity at the ortho position, favoring cyclization. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Lewis acids like ZnCl₂).

What spectroscopic techniques are critical for structural characterization of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions and ring conformation. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, e.g., CHNO (MW 163.09) for the parent compound.

- IR Spectroscopy : Stretching vibrations for C-O (methoxy, ~1250 cm) and N-H (tetrahydroquinoline, ~3350 cm) .

How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

- Handling : Use PPE (gloves, goggles), and work in a fume hood to avoid inhalation. Avoid contact with acids or strong oxidizers due to potential exothermic reactions .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

What are the pharmacological applications of this compound derivatives?

Methodological Answer:

These derivatives exhibit antimicrobial , anticancer , and neuroprotective activities . For example, 6-bromo-7-methoxy analogs show inhibitory effects on bacterial growth (MIC ~5–10 µg/mL against S. aureus), while 1-(4-methoxyphenyl) derivatives modulate serotonin receptors in CNS studies . Biological activity correlates with electron-rich aromatic systems and substituent bulkiness.

How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity threshold of >95% is typical for pharmacological studies .

- Melting Point Analysis : Compare experimental values (e.g., 62–64°C for 4-methoxy analogs) with literature data .

- TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Advanced Research Questions

How can regioselectivity be controlled during the synthesis of polysubstituted 5-methoxy-1,2,3,4-tetrahydroquinolines?

Methodological Answer:

Regioselectivity is governed by electronic and steric effects . For example, using bulky directing groups (e.g., sulfonyl at C2) blocks undesired cyclization pathways . Computational tools (DFT calculations) predict favorable transition states for methoxy-directed electrophilic substitution. Experimental validation via kinetic isotope effects (KIEs) or substituent scrambling assays is critical .

What mechanisms underlie the contradictory bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions arise from off-target interactions (e.g., CYP450 inhibition) or solubility differences . For instance, 5-methoxy analogs may show high in vitro potency but poor bioavailability due to low logP (~2.5). Mitigation strategies:

- SAR Studies : Systematically vary substituents (e.g., halogenation at C6) to isolate activity .

- Metabolic Profiling : Use liver microsomes to identify unstable metabolites .

How can researchers resolve analytical challenges in detecting trace this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ multiple reaction monitoring (MRM) with deuterated internal standards (e.g., D₃-methoxy analogs) to improve sensitivity (LOQ ~0.1 ng/mL) .

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) enhances recovery from plasma .

What computational methods are effective for modeling the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., 5-HT receptors) .

- QSAR Models : Apply partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with IC₅₀ values .

- MD Simulations : Assess ligand-receptor stability over 100 ns trajectories (AMBER force field) .

How can crystallography and molecular modeling guide the optimization of this compound-based inhibitors?

Methodological Answer:

- X-ray Crystallography : Resolve co-crystal structures (e.g., with kinase domains) to identify key hydrogen bonds (e.g., methoxy O…His39) .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing methoxy with ethoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.